molecular formula C15H13ClO3 B2471936 5-chloro-2-[(4-methoxyphenyl)methoxy]benzaldehyde CAS No. 632625-64-0

5-chloro-2-[(4-methoxyphenyl)methoxy]benzaldehyde

Cat. No.: B2471936
CAS No.: 632625-64-0
M. Wt: 276.72
InChI Key: PGHRBRKFLIATFN-UHFFFAOYSA-N
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Description

5-chloro-2-[(4-methoxyphenyl)methoxy]benzaldehyde is an organic compound with a complex structure that includes a chloro-substituted benzaldehyde core and a methoxyphenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(4-methoxyphenyl)methoxy]benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(4-methoxyphenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: 5-chloro-2-[(4-methoxyphenyl)methoxy]benzoic acid.

    Reduction: 5-chloro-2-[(4-methoxyphenyl)methoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-[(4-methoxyphenyl)methoxy]benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-methoxyphenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro and methoxy groups may also contribute to its overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxybenzaldehyde: Similar structure but lacks the 4-methoxyphenylmethoxy group.

    4-methoxybenzaldehyde: Lacks the chloro and methoxyphenylmethoxy groups.

    2-hydroxy-5-methoxybenzaldehyde: Contains a hydroxy group instead of a chloro group.

Uniqueness

5-chloro-2-[(4-methoxyphenyl)methoxy]benzaldehyde is unique due to the presence of both chloro and methoxyphenylmethoxy groups, which confer distinct chemical and physical properties. These groups influence its reactivity, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5-chloro-2-[(4-methoxyphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-14-5-2-11(3-6-14)10-19-15-7-4-13(16)8-12(15)9-17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHRBRKFLIATFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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